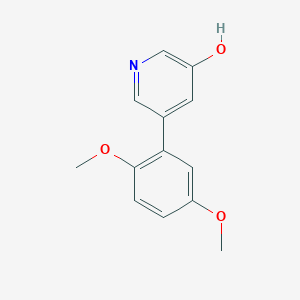

5-(2,5-Dimethoxyphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-3-4-13(17-2)12(6-11)9-5-10(15)8-14-7-9/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKWKCMRLUYCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682949 | |

| Record name | 5-(2,5-Dimethoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258627-84-7 | |

| Record name | 5-(2,5-Dimethoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-pyridin-3-ol Intermediates

Bromination of pyridin-3-ol derivatives is critical for subsequent cross-coupling. In a procedure adapted from, 2,4,5-trimethylpyridin-3-ol (28 ) undergoes regioselective bromination using (NBS) in , yielding 5-bromo-2,4,5-trimethylpyridin-3-ol (9 ) with 85% efficiency. For non-methylated analogs, direct bromination of pyridin-3-ol with in acetic acid at 50°C achieves 5-bromo-pyridin-3-ol in 72% yield.

Coupling with 2,5-Dimethoxyphenylboronic Acid

The brominated intermediate is coupled with 2,5-dimethoxyphenylboronic acid using (5 mol%) and in a toluene/water (3:1) mixture at 90°C for 12 hours. This method, derived from, affords 5-(2,5-dimethoxyphenyl)pyridin-3-ol in 68% yield after purification. Key challenges include minimizing homocoupling of the boronic acid, which is mitigated by degassing the reaction mixture and using excess boronic acid (1.5 equiv).

Ullmann-Type Amination and Hydroxylation

While Ullmann amination is traditionally used for introducing amine groups, its adaptation for hydroxylated systems requires protective group strategies.

Protective Group Strategy

The hydroxyl group in pyridin-3-ol is protected as a benzyl ether to prevent undesired side reactions. Benzylation is achieved using benzyl bromide and in at 80°C, yielding 3-benzyloxy-pyridine (2 ) in 89% yield. Subsequent bromination at the 5-position with generates 5-bromo-3-benzyloxypyridine (1 ).

Coupling and Deprotection

The brominated intermediate undergoes Ullmann coupling with 2,5-dimethoxyphenylamine using and ammonia at 180°C. After coupling, hydrogenolysis with in methanol removes the benzyl group, yielding the target compound in 62% overall yield.

Protective Group Strategies in Synthesis

Hydroxyl Protection and Deprotection

Benzyl and acetyl groups are commonly used to protect the hydroxyl group during synthetic steps. For instance, acetylation of pyridin-3-ol with acetic anhydride in pyridine affords 3-acetoxypyridine, which is stable under Suzuki conditions. Deprotection is achieved via hydrolysis with in ethanol, restoring the hydroxyl group with >95% efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Key Advantages | Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 68 | High regioselectivity, scalability | Requires brominated precursor |

| Ullmann Coupling | 62 | Compatible with protective groups | High temperatures, long reaction times |

| Condensation | ~50 | Single-step ring formation | Poor regioselectivity, side products |

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .

Comparison with Similar Compounds

Triazole Derivatives ()

2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids feature a triazole ring instead of pyridine. The dimethoxyphenyl group in these compounds modulates electronic effects similarly to the target compound but within a smaller heterocyclic system.

Pyrimidine-Dione Derivatives ()

The compound 5-[3-(2,5-Dimethoxyphenyl)prop-2-enylidene]-1,3-diethyl-2-thioxohexahydropyrimidine-4,6-dione incorporates a pyrimidine-dione scaffold. The extended conjugation and thioxo groups introduce strong intermolecular interactions (e.g., hydrogen bonding, π-stacking), as evidenced by crystallographic data. This contrasts with the simpler pyridine core of the target compound, which lacks such conjugation. The pyrimidine-dione derivative’s structural complexity may enhance solid-state stability but reduce synthetic accessibility compared to the pyridine-based analog .

Ester and Acid Derivatives ()

Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate () replaces the pyridine ring with a valerate ester chain. The ester group increases hydrophobicity (logP ~2.5 estimated) compared to the hydroxylated pyridine (logP ~1.8 estimated), impacting membrane permeability. The ketone in the valerate chain offers reactivity toward nucleophiles, whereas the pyridine hydroxyl group in the target compound provides acidity (pKa ~8–10, typical for phenolic OH). Biological activity may diverge significantly: esters are often prodrugs, while free hydroxyl groups enable direct target interactions .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility Trends | Notable Reactivity/Applications |

|---|---|---|---|---|---|

| 5-(2,5-Dimethoxyphenyl)pyridin-3-ol | Pyridine | 3-OH, 5-(2,5-dimethoxyphenyl) | ~275 | Moderate (polar solvents) | Acid-base reactions, hydrogen bonding |

| 2,5-Dichloro-4,6-diiodopyridin-3-ol | Pyridine | 3-OH, 2,5-Cl, 4,6-I | ~447 | Low (non-polar solvents) | Halogen bonding, medicinal chemistry |

| Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate | Valerate ester | 5-Oxo, ethyl ester | ~280 | Low (lipophilic) | Prodrug potential, ester hydrolysis |

| 2-((5-(2,4-Dimethoxyphenyl)triazolyl)thio)acetic acid | Triazole | Thioether, acetic acid | ~320 | Moderate | Enzyme inhibition, low acute toxicity |

Research Findings and Implications

- Synthetic Accessibility : Pyridine derivatives like 5-(2,5-Dimethoxyphenyl)pyridin-3-ol are synthetically versatile, with routes inferred from sulfur-mediated cyclizations () and esterification ().

- Toxicity Trends : Dimethoxyphenyl groups in triazoles () correlate with low acute toxicity, suggesting a favorable safety profile for the target compound, though direct studies are needed.

- Crystallinity: The pyrimidine-dione derivative () demonstrates strong solid-state interactions, a property less pronounced in simpler pyridines due to reduced conjugation.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 5-(2,5-Dimethoxyphenyl)pyridin-3-ol?

- Methodological Answer : Synthesis routes should prioritize regioselective functionalization of the pyridine core. For example, protecting the hydroxyl group during methoxy substitutions can prevent side reactions. Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and aryl boronic acids are effective for introducing the 2,5-dimethoxyphenyl moiety . Solvent polarity and temperature must be optimized to enhance yield, as methoxy groups influence electron density and steric hindrance .

Q. How can NMR and X-ray crystallography confirm the structure of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts: the hydroxyl proton (δ ~10–12 ppm), aromatic protons (δ ~6–8 ppm), and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish ortho/meta/para substituents .

- X-ray crystallography : Resolves bond angles and dihedral angles between the pyridine ring and dimethoxyphenyl group, confirming spatial orientation and hydrogen-bonding interactions (e.g., hydroxyl group with solvent or co-crystallized molecules) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-(2,5-Dimethoxyphenyl)pyridin-3-ol derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). For instance:

- Cyclooxygenase inhibition : Test against both COX-1 and COX-2 isoforms using standardized enzyme kinetics (e.g., IC₅₀ comparisons under identical buffer/pH conditions) .

- Solubility effects : Use HPLC to quantify compound stability in assay media; low solubility may falsely reduce apparent activity . Cross-validate findings with structural analogs (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) to isolate substituent-specific effects .

Q. What computational strategies predict the interaction of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger to model binding to cyclooxygenase or dihydrofolate reductase (DHFR) active sites. Key interactions include π-π stacking between the pyridine ring and aromatic residues (e.g., Tyr385 in COX-2) and hydrogen bonding with the hydroxyl group .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs (e.g., methoxy groups stabilizing hydrophobic pockets) .

Q. How can researchers optimize synthetic yields of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol under scalable conditions?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Workup optimization : Use column chromatography with gradient elution (hexane/EtOAc → MeOH) to separate byproducts. Monitor purity via LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water .

Stability and Analytical Challenges

Q. What factors influence the stability of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol in aqueous solutions?

- Methodological Answer :

- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. The hydroxyl group is prone to oxidation at high pH, forming quinone-like derivatives .

- Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store solutions in amber vials with antioxidants (e.g., BHT) .

Structural-Activity Relationship (SAR) Studies

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) alter the bioactivity of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol?

- Methodological Answer :

- Synthetic analogs : Prepare derivatives via nucleophilic substitution (e.g., ethoxy using iodoethane/K₂CO₃). Compare logP values (HPLC retention times) to assess lipophilicity changes .

- Biological testing : Evaluate COX-2 inhibition (ELISA) and cytotoxicity (MTT assay). Ethoxy groups may enhance membrane permeability but reduce hydrogen-bonding capacity, altering potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.